molecular formula C15H14N2O2S B11488111 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B11488111
M. Wt: 286.4 g/mol
InChI Key: KLRFWUCBTOJICR-UHFFFAOYSA-N
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Description

1-[2-METHYL-5-PHENYL-2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a ketone group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-METHYL-5-PHENYL-2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenylthiophene-2-carboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-METHYL-5-PHENYL-2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-[2-METHYL-5-PHENYL-2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-METHYL-5-PHENYL-2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenylthiophene: Shares the thiophene ring but lacks the oxadiazole and ketone groups.

    1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

1-[2-METHYL-5-PHENYL-2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its combination of a thiophene ring, an oxadiazole ring, and a ketone group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(2-methyl-5-phenyl-2-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C15H14N2O2S/c1-11(18)17-15(2,13-9-6-10-20-13)19-14(16-17)12-7-4-3-5-8-12/h3-10H,1-2H3

InChI Key

KLRFWUCBTOJICR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=CC=C2)(C)C3=CC=CS3

Origin of Product

United States

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